molecular formula C12H11N3S B184890 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine CAS No. 612503-08-9

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine

Cat. No. B184890
CAS RN: 612503-08-9
M. Wt: 229.3 g/mol
InChI Key: ZDWSCBGYSKUONT-UHFFFAOYSA-N
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Description

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine is a chemical compound with the molecular formula C12H12N3S . It is a yellow to brownish-yellow solid and is commonly used in the synthesis of the antipsychotic drug olanzapine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine ring fused with a thiophene ring . The InChI code for this compound is 1S/C12H12N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15-16H,1H3,(H2,13,14);1H .


Physical And Chemical Properties Analysis

This compound hydrochloride is a yellow to brownish-yellow solid . It has a molecular weight of 266.77 . It should be stored in a freezer .

Scientific Research Applications

  • Synthesis of Nitrogen and Sulfur Heterocyclic Compounds : One study describes the synthesis of derivatives related to 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine, highlighting the potential of these compounds in organic synthesis and medicinal chemistry (Daich, Morel, & Decroix, 1994).

  • Characterization of Olanzapine Degradation Products : Another study focused on the degradation of olanzapine, a pharmaceutical compound, under oxidative stress, identifying derivatives including a closely related compound to this compound. This research is significant for understanding the stability and degradation pathways of pharmaceuticals (Hiriyanna et al., 2008).

  • Studies on Diazepines : Research on the acylations of diazepines, including thieno-diazepine derivatives, provides insights into the chemical transformations and potential applications of these compounds in synthetic chemistry (Kurita, Enkaku, & Tsuchiya, 1983).

  • Transformation of Dibenzo Diazepinones : A study exploring the transformation of dibenzo diazepinones under certain reaction conditions, including derivatives of benzo diazepines, is relevant for developing new synthetic methods and potentially novel compounds (Nagarajan & Shah, 1976).

  • Structural Analysis of Olanzapinium Salts : The structural analysis of olanzapinium salts, closely related to this compound, contributes to the understanding of molecular interactions and stability, important in pharmaceutical development (Kavitha et al., 2013).

  • Synthesis of Pyrrolo Diazepine Structures : The development of new methods for synthesizing pyrrolo diazepine structures, including thieno-pyrido-annelated variants, is relevant for creating novel heterocyclic compounds with potential applications in drug development (Stroganova et al., 2007).

Mechanism of Action

While the specific mechanism of action of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine is not mentioned in the search results, it is noted that it is used in the synthesis of olanzapine . Olanzapine is an antipsychotic medication used in the treatment of schizophrenia and related psychoses .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWQKYKGNLCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351025
Record name 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612503-08-9
Record name 2-Methyl-5H-thieno[2,3-b][1,5]benzodiazepin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olanzamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G272ZB9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the key chemical reaction involved in synthesizing Olanzapine?

A1: Olanzapine is synthesized via a crucial reaction between N-methylpiperazine and 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine (TBD) or its stable acid salt. This reaction typically occurs at elevated temperatures (110°C to 145°C) for a minimum of 5 hours. [] Following the reaction, the mixture is cooled, and the addition of water and/or organic solvents induces the precipitation of Olanzapine, which is then collected. []

Q2: Are there alternative synthesis pathways for 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, a key precursor to Olanzapine?

A2: Yes, several methods exist for synthesizing 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine. One common approach involves the intramolecular cyclocondensation of [(nitrophenyl)amino]thiophenecarbonitrile. [] This reaction is typically facilitated by a reducing system like tin powder and hydrochloric acid. [, ] While effective, the use of large quantities of hydrochloric acid raises environmental concerns due to pollution and corrosion risks.

Q3: Have there been attempts to address the environmental concerns associated with traditional synthesis methods for Olanzapine precursors?

A3: Yes, researchers have explored alternative reducing systems to minimize the use of harsh chemicals like hydrochloric acid. One promising approach employs stannic chloride in conjunction with sodium hypophosphite (NaHPO2). [] This method significantly reduces the required amount of stannic chloride, thereby mitigating its environmental impact. Additionally, the use of iron powder as a reducing agent has been investigated, although it currently yields moderate results. []

Q4: What are the key structural characteristics of Olanzapine?

A4: While the provided abstracts don't delve into the specific spectroscopic data for Olanzapine, they highlight that its key precursor, 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride, exhibits a melting point exceeding 250°C. [] This information, along with the described synthesis routes, provides valuable insights into the structural characteristics of Olanzapine.

Q5: Has research explored different forms of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine and their potential impact on Olanzapine synthesis?

A5: Yes, research has identified and characterized a novel hydrate form of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride. [] This specific form, obtained through a distinct manufacturing process, may offer advantages in terms of stability, solubility, or reactivity during Olanzapine synthesis. Further investigation into the properties of this hydrate could unveil potential benefits for large-scale production or formulation development.

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